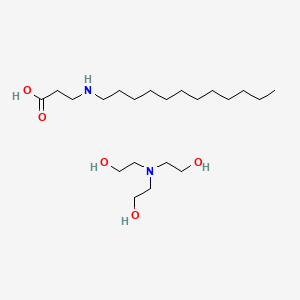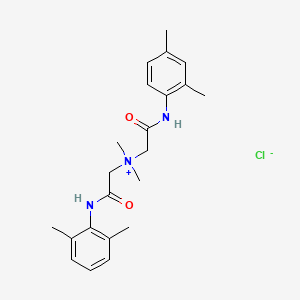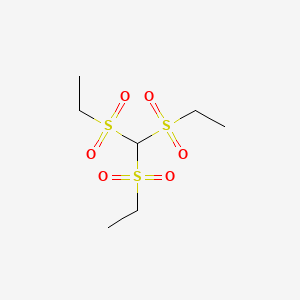
1-(2,2-diphenylacetyl)oxypentan-2-yl-diethylazanium;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2-Diphenylacetyl)oxypentan-2-yl-diethylazanium;chloride is a chemical compound known for its unique structure and properties. It is often used in experimental and research settings due to its specific chemical characteristics . The compound is characterized by the presence of a diphenylacetyl group, which contributes to its distinct reactivity and applications.
Méthodes De Préparation
The synthesis of 1-(2,2-diphenylacetyl)oxypentan-2-yl-diethylazanium;chloride involves several steps, typically starting with the preparation of diphenylacetyl chloride. This intermediate is then reacted with appropriate reagents to form the final product. The reaction conditions often include the use of solvents like chloroform or DMSO and may require specific temperature and pressure settings . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
1-(2,2-Diphenylacetyl)oxypentan-2-yl-diethylazanium;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions may involve the use of reducing agents to alter the chemical structure.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(2,2-Diphenylacetyl)oxypentan-2-yl-diethylazanium;chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound may be used in studies involving biochemical pathways and molecular interactions.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is utilized in the production of various chemical products and materials
Mécanisme D'action
The mechanism of action of 1-(2,2-diphenylacetyl)oxypentan-2-yl-diethylazanium;chloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-(2,2-Diphenylacetyl)oxypentan-2-yl-diethylazanium;chloride can be compared with other similar compounds, such as:
Diphenylacetyl chloride: Shares the diphenylacetyl group but differs in its overall structure and reactivity.
2-(2,2-Diphenylacetyl)oxybutyl-diethylazanium;chloride: Similar in structure but with variations in the carbon chain length and functional groups. The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and applications.
Propriétés
Numéro CAS |
13426-08-9 |
|---|---|
Formule moléculaire |
C23H32ClNO2 |
Poids moléculaire |
390.0 g/mol |
Nom IUPAC |
1-(2,2-diphenylacetyl)oxypentan-2-yl-diethylazanium;chloride |
InChI |
InChI=1S/C23H31NO2.ClH/c1-4-13-21(24(5-2)6-3)18-26-23(25)22(19-14-9-7-10-15-19)20-16-11-8-12-17-20;/h7-12,14-17,21-22H,4-6,13,18H2,1-3H3;1H |
Clé InChI |
IVZNBKITKIPPQU-UHFFFAOYSA-N |
SMILES canonique |
CCCC(COC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)[NH+](CC)CC.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




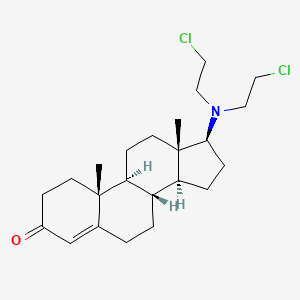
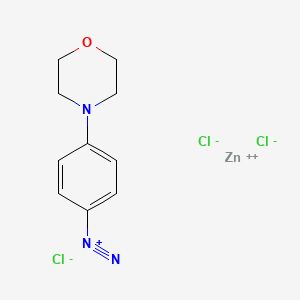
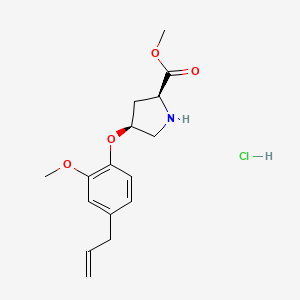
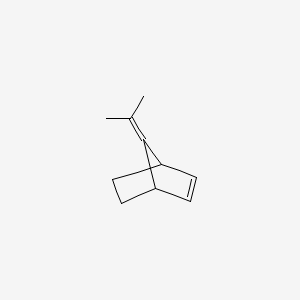
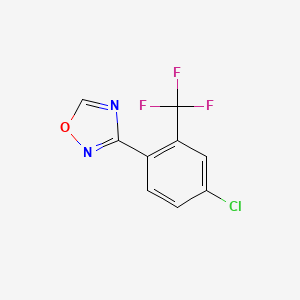
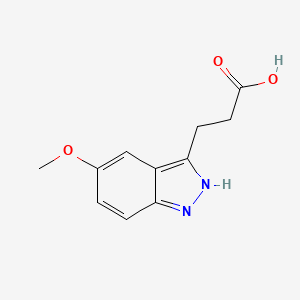
![3-[(5Z)-2-[[3-(2-carboxyethyl)-5-(2,5-dihydro-1H-pyrrol-2-ylmethyl)-1H-pyrrol-2-yl]methylidene]-5-(3,4-dihydro-2H-pyrrol-5-ylmethylidene)pyrrol-3-yl]propanoic acid](/img/structure/B13732907.png)
